

Documented IC₅₀ and Inhibitory Activity of Sekikaic Acid

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Compound Focus: Sekikaic acid

Cat. No.: S645862

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The table below consolidates key quantitative data on the inhibitory and radical scavenging activities of **sekikaic acid** from various experimental models.

Assay Type / Target	Reported IC ₅₀ Value	Experimental Context / Notes
α-Glucosidase Inhibition	13.8 - 14.6 µg/mL [1]	<i>In vitro</i> enzyme assay. Also shows competitive inhibition kinetics [1].
β-Glucosidase Inhibition	13.8 - 14.6 µg/mL [1]	<i>In vitro</i> enzyme assay. Shows noncompetitive inhibition kinetics [1].
α-Amylase Inhibition	Stronger than PTP1B & Aldose-Reductase [2]	<i>In vitro</i> enzyme assay. Specific IC ₅₀ not given, but noted as a potent activity [2].
Radical Scavenging	13.7 - 17.4 µg/mL [1]	<i>In vitro</i> assay (e.g., DPPH). Demonstrates antioxidant capacity [1].

| **CBP/p300 GACKIX Domain** | 34 µM (vs. MLL) 64 µM (vs. CREB KID) [3] | Inhibits protein-protein interaction. Binds a dynamic interface, acting as a helical mimic [3]. || **Hydroxyl Radical Scavenging** | 41.5 µg/mL [2] | *In vitro* antioxidant assay [2]. || **Ferric Ion Reduction** | 42.0 µg/mL [2] | *In vitro* antioxidant assay (FRAP) [2]. |

Core Experimental Protocols for Key Findings

Here are the methodologies behind the major findings on **sekikaic acid**'s activity.

Protocol for Glucosidase and Radical Scavenging Assays [1]

This foundational protocol measures direct enzyme inhibition and antioxidant activity.

- **Enzyme Inhibition:** α - and β -glucosidase inhibitory activity is assessed *in vitro*. The reaction mixture typically includes the enzyme, a substrate (like *p*-nitrophenyl-glucopyranoside), and **sekikaic acid** at various concentrations. After incubation, the reaction is stopped, and the amount of *p*-nitrophenol released is measured spectrophotometrically. The IC_{50} is calculated from the dose-response curve.
- **Kinetic Studies:** To determine the inhibition type (competitive, noncompetitive), kinetic studies are performed using different substrate concentrations in the presence and absence of the inhibitor. Analysis of Lineweaver-Burk plots revealed **sekikaic acid** is a competitive inhibitor of α -glucosidase and a noncompetitive inhibitor of β -glucosidase [1].
- **Radical Scavenging:** This is commonly measured using a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. **Sekikaic acid** is mixed with a DPPH solution, and after a set time, the decrease in absorbance is measured. The IC_{50} is the concentration required to scavenge 50% of DPPH radicals [1].

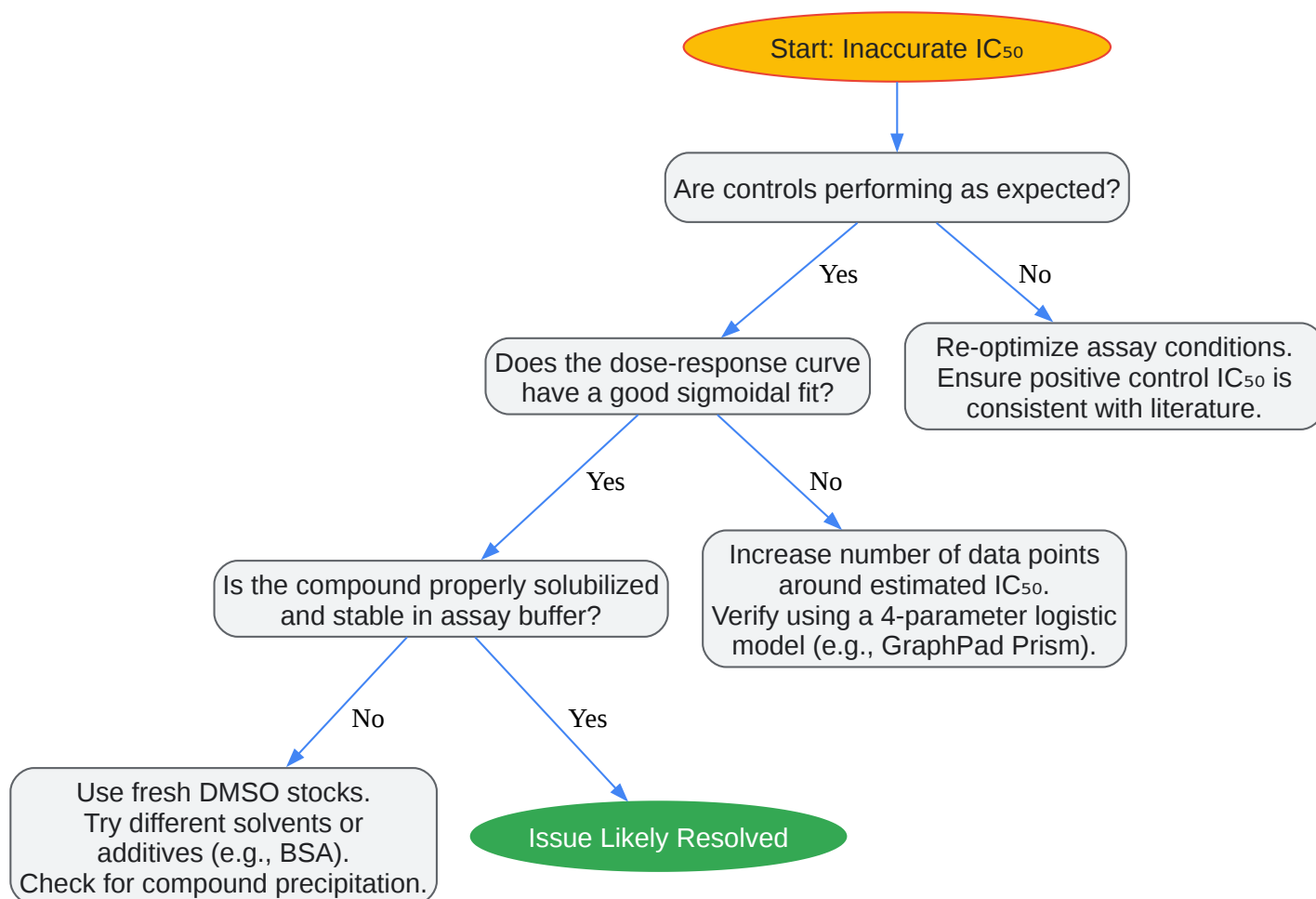
Protocol for Targeting Protein-Protein Interactions [3]

This method identifies inhibitors of the interaction between the CBP/p300 coactivator and transcriptional activators.

- **High-Throughput Screening:** A fluorescence polarization (FP) assay is used. A fluorescein-labeled transcriptional activation domain (e.g., from MLL) is incubated with the GACKIX domain of CBP/p300.
- **Inhibition Test:** **Sekikaic acid** is added to this complex. If it binds to GACKIX, it disrupts the protein-protein interaction, leading to a decrease in polarization value.
- **Dose-Response & Specificity:** A dose-response curve is generated with various concentrations of **sekikaic acid** to calculate the IC_{50} . Specificity is confirmed using counter-screens with other protein-protein and protein-DNA interactions [3].
- **Binding Validation:** Ligand- and protein-observed NMR experiments (e.g., 1D-1H NMR and 1H,15N-HSQC) are used to confirm binding, identify binding sites, and show that the interaction is reversible and does not cause protein aggregation [3].

Troubleshooting Common IC₅₀ Determination Issues

The following guidance addresses general challenges in IC₅₀ determination, which are applicable to working with natural products like **sekikaic acid**.



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FAQs on IC₅₀ Determination

- **What is the difference between relative and absolute IC₅₀?** The **relative IC₅₀** is the point at which the response is halfway between the maximum and minimum plateaus of the dose-response curve. The **absolute IC₅₀** is the concentration that gives a response of exactly 50%. Most software, like the AAT Bioquest IC₅₀ Calculator, computes the relative IC₅₀, which is more robust when the top and bottom plateaus of the curve are not perfectly at 100% and 0% [4].
- **How many concentration points are needed for a reliable IC₅₀?** While using more concentrations (e.g., 12) can provide a more detailed curve, studies have shown that specific calculation methods like **GraphPad Dose-Response-Inhibition (DRI)** and **logit transformations** can yield accurate IC₅₀ values with as few as 6 concentrations, minimizing reagent use without significantly sacrificing accuracy [5].
- **My compound shows high variability between replicates. What could be the cause?** Liquid handling inconsistencies and reagent stability are common culprits [6]. Furthermore, for a natural product like **sekikaic acid**, **solubility in the aqueous assay buffer** is a critical factor. Precipitation can lead to inaccurate concentration readings. Ensure fresh DMSO stock solutions are used and consider testing different final DMSO concentrations or adding carriers like bovine serum albumin (BSA) to improve solubility.
- **When should I use AUC instead of IC₅₀?** The **Area Under the dose-response Curve (AUC)** is an excellent alternative metric, especially when dealing with incomplete inhibition, partial agonists, or noisy data where defining the upper and lower plateaus for IC₅₀ calculation is difficult. AUC provides a single value that captures the overall effect across all tested concentrations and has been shown to have lower variance between technical replicates [5].

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